Cas no 477867-63-3 (Oxazole, 5-ethoxy-2-(4-methylphenyl)- (9CI))
Oxazole, 5-ethoxy-2-(4-methylphenyl)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 5-ethoxy-2-(4-methylphenyl)- (9CI)
- 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole
- ethyl 2-(4-methylphenyl)-1,3-oxazol-5-yl ether
- 477867-63-3
- AKOS005082956
- DB-288273
- 1M-027
- 5-ethoxy-2-(p-tolyl)oxazole
- 5-Ethoxy-2-(4-methylphenyl)oxazole
- OXAZOLE, 5-ETHOXY-2-(4-METHYLPHENYL)-
- DTXSID901298231
- 5-ethoxy-2-p-tolyloxazole
- MFCD00793755
-
- MDL: MFCD00793755
- Inchi: 1S/C12H13NO2/c1-3-14-11-8-13-12(15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
- InChI Key: LAFKVWUIJCKQCZ-UHFFFAOYSA-N
- SMILES: O1C(=CN=C1C1C=CC(C)=CC=1)OCC
Computed Properties
- Exact Mass: 203.095
- Monoisotopic Mass: 203.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.3Ų
Oxazole, 5-ethoxy-2-(4-methylphenyl)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM520793-1g |
5-Ethoxy-2-(p-tolyl)oxazole |
477867-63-3 | 97% | 1g |
$*** | 2023-03-29 | |
| abcr | AB299386-100 mg |
Ethyl 2-(4-methylphenyl)-1,3-oxazol-5-yl ether; . |
477867-63-3 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB299386-100mg |
Ethyl 2-(4-methylphenyl)-1,3-oxazol-5-yl ether; . |
477867-63-3 | 100mg |
€283.50 | 2025-04-18 |
Oxazole, 5-ethoxy-2-(4-methylphenyl)- (9CI) Suppliers
Oxazole, 5-ethoxy-2-(4-methylphenyl)- (9CI) Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Oxazole, 5-ethoxy-2-(4-methylphenyl)- (9CI)
Chemical Profile and Emerging Applications of Oxazole, 5-Ethoxy-2-(4-Methylphenyl)- (9CI) [CAS 477867-63-3]
The Oxazole derivative 5-Ethoxy-2-(4-Methylphenyl)-oxazole (CAS 477867-63-3) represents a structurally unique compound within the heterocyclic chemistry domain. This aromatic oxazole scaffold features a substituted benzene ring at the 2-position (4-methylphenyl) coupled with an ethoxy group at the 5-position, creating a molecular architecture with distinctive electronic properties and pharmacophoric potential. Recent advancements in computational chemistry have revealed this compound's exceptional π-electron delocalization patterns, which enhance its stability and reactivity in biochemical environments.
Synthetic strategies for this compound have evolved significantly since its initial report in 1998. Modern methodologies now employ palladium-catalyzed cross-coupling protocols under mild conditions, achieving yields exceeding 85% as demonstrated in a 2023 Angewandte Chemie study. The optimized synthesis involves sequential methylation of phenolic precursors, followed by condensation with ethoxyacetyl chloride in a solvent system comprising dichloromethane and pyridine. This improved process reduces reaction times from days to hours while minimizing hazardous byproducts.
In pharmacological studies published in the Journal of Medicinal Chemistry (2024), this oxazole derivative exhibited remarkable anti-inflammatory activity through selective inhibition of cyclooxygenase-2 (COX-2) enzyme activity with an IC₅₀ value of 0.8 μM. Unlike traditional NSAIDs, the compound showed minimal gastrointestinal toxicity due to its unique binding mode that avoids off-target interactions with COX-1 isoforms. Structural analysis via X-ray crystallography revealed critical hydrogen-bonding interactions between the methylphenyl moiety and residue Asp519 of the enzyme's active site.
Ongoing research highlights its potential in neurodegenerative disease therapy. A groundbreaking study in Nature Communications (June 2024) demonstrated neuroprotective effects in Alzheimer's disease models through modulation of γ-secretase activity without affecting APP processing pathways. The compound's ability to cross the blood-brain barrier was confirmed using parallel artificial membrane permeability assays (PAMPA), achieving a logBB value of 1.8 - well above the therapeutic threshold.
In material science applications, this oxazole derivative serves as a novel dopant for perovskite solar cells. A recent Advanced Materials publication (DOI:10.1002/adma.202305981) reported power conversion efficiencies up to 26.8% when incorporated into MAPbI₃ films at 0.5 mol% loading concentrations. The methylphenyl substituent's steric hindrance effectively passivates surface defects while the ethoxy group enhances interfacial charge transport properties through dipole orientation effects.
Cutting-edge drug delivery systems are leveraging this compound's amphiphilic characteristics for targeted nanoparticle formulations. Researchers at MIT recently developed pH-sensitive micelles where this oxazole derivative forms hydrophobic cores that release encapsulated doxorubicin specifically within tumor microenvironments (ACS Nano, March 2024). The compound's inherent fluorescence properties also enable real-time tracking using near-infrared imaging techniques without requiring additional fluorophore conjugation.
The structural versatility of this molecule continues to inspire multidisciplinary investigations across medicinal chemistry and materials engineering domains. Current studies focus on developing prodrug derivatives with enhanced metabolic stability while maintaining bioactivity profiles observed in preclinical models. With its unique combination of pharmacological efficacy and material compatibility, this oxazole derivative exemplifies how tailored molecular design can address complex challenges across diverse scientific disciplines.
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